![molecular formula C13H16N2O2S B2966325 1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole CAS No. 326885-71-6](/img/structure/B2966325.png)
1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole, also known as PMSF, is a chemical compound that is widely used in scientific research. It is a potent serine protease inhibitor that can irreversibly inhibit a wide range of proteases. PMSF has been used in various fields of research, including biochemistry, molecular biology, and proteomics, to name a few.
Scientific Research Applications
Host-Guest Chemistry
Imidazole derivatives, such as the bisphenol incorporating imidazole units, have been studied for their ability to form complex structures with anions, demonstrating their potential in host-guest chemistry. This property is significant for applications in molecular recognition, sensor design, and the development of novel materials with specific interaction capabilities with ions or molecules (Nath & Baruah, 2012).
Organic Synthesis
Imidazole sulfonates serve as diazotransfer reagents, facilitating the conversion of primary amines into azides and methylene substrates into diazo compounds. This reagent is praised for its stability, shelf-life, and cost-effectiveness, underlining its utility in organic synthesis and the development of pharmaceuticals and other nitrogen-containing compounds (Goddard-Borger & Stick, 2007).
Catalysis
Imidazole-based compounds have been utilized as catalysts in various chemical reactions. For instance, Brønsted acidic ionic liquids containing imidazole units have catalyzed the synthesis of tetrasubstituted imidazoles and other heterocycles. These catalysts are highlighted for their efficiency, reusability, and environmental friendliness, contributing to the field of green chemistry (Davoodnia et al., 2010).
Mechanism of Action
Target of Action
Similar compounds are known to interact with aromatic rings . The aromatic ring is a common target in many biochemical reactions due to its stability and ability to undergo electrophilic aromatic substitution .
Mode of Action
The mode of action of 1-((4-isopropylphenyl)sulfonyl)-2-methyl-1H-imidazole involves electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Electrophilic aromatic substitution, the mechanism by which this compound likely operates, is a fundamental reaction in organic chemistry and biochemistry . It is involved in the synthesis of a wide range of biochemical compounds and can influence numerous metabolic pathways.
Result of Action
The result of its presumed mode of action, electrophilic aromatic substitution, is the formation of a substituted benzene ring . This could potentially alter the function of target molecules and influence cellular processes.
properties
IUPAC Name |
2-methyl-1-(4-propan-2-ylphenyl)sulfonylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-10(2)12-4-6-13(7-5-12)18(16,17)15-9-8-14-11(15)3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTHNNGAXCWAMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.